molecular formula C26H33BrN6O7 B12788228 Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- CAS No. 71673-13-7

Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-

Cat. No.: B12788228
CAS No.: 71673-13-7
M. Wt: 621.5 g/mol
InChI Key: DZLSCJIHAREOKL-UHFFFAOYSA-N
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Description

Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple functional groups, including an azo group, a brominated phenyl ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Nitration: Addition of nitro groups to the brominated phenyl ring.

    Azo Coupling: Formation of the azo bond between the brominated, nitrated phenyl ring and the quinoline derivative.

    Acylation: Introduction of the acetamide group.

Each step requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-
  • Acetamide, N-(4-methoxyphenyl)-2-bromo-
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-

Uniqueness

Compared to similar compounds, Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the quinoline moiety, in particular, adds to its versatility and potential for use in various fields.

Properties

CAS No.

71673-13-7

Molecular Formula

C26H33BrN6O7

Molecular Weight

621.5 g/mol

IUPAC Name

N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide

InChI

InChI=1S/C26H33BrN6O7/c1-6-39-9-10-40-8-7-31-23-14-21(28-17(3)34)22(13-19(23)16(2)15-26(31,4)5)29-30-25-20(27)11-18(32(35)36)12-24(25)33(37)38/h11-14,16H,6-10,15H2,1-5H3,(H,28,34)

InChI Key

DZLSCJIHAREOKL-UHFFFAOYSA-N

Isomeric SMILES

CCOCCOCCN1C2=CC(=C(C=C2[C@@H](CC1(C)C)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCOCCOCCN1C2=CC(=C(C=C2C(CC1(C)C)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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